(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride
Description
“(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride” is a heterocyclic organic compound belonging to the class of 4,5-dihydro-1,2-oxazole (dihydroisoxazole) derivatives. The molecule features a dihydrooxazole ring substituted with a tert-butyl group at the 3-position and a methanamine group at the 5-position, which is protonated as a hydrochloride salt. The tert-butyl group (C(CH₃)₃) is a bulky, electron-donating substituent that significantly influences the compound’s steric and electronic properties.
The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C8H17ClN2O |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2,3)7-4-6(5-9)11-10-7;/h6H,4-5,9H2,1-3H3;1H |
InChI Key |
FAEGGPOBBAQDGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(C1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamine with glyoxal in the presence of a suitable catalyst to form the oxazoline ring. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The oxazoline ring and methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride” with structurally related dihydrooxazole derivatives, highlighting key physicochemical and structural differences:
Key Observations:
Substituent Effects: Steric Bulk: The tert-butyl group in the target compound is bulkier than methyl, cyclopropyl, or aromatic substituents (e.g., 4-phenylphenyl). Electronic Effects: Electron-withdrawing groups (e.g., fluorine in [3-(3-fluoro-4-methoxyphenyl)-...]) may alter the oxazole ring’s electron density, affecting reactivity and binding interactions in biological systems.
Molecular Weight Trends: The tert-butyl derivative’s molecular weight (~240–260 g/mol) is comparable to the 3,4-dimethylphenyl analog (240.73 g/mol) but lower than the biphenyl-substituted variant (288.78 g/mol).
Structural Flexibility :
- Smaller substituents (e.g., methyl or cyclopropyl) may allow greater conformational flexibility of the dihydrooxazole ring, influencing puckering dynamics (see Cremer-Pople parameters in ). The tert-butyl group, however, imposes rigidity due to steric hindrance.
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
